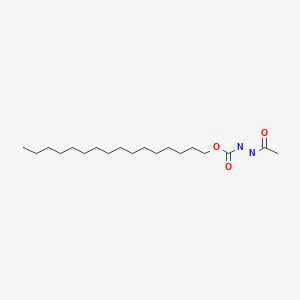
Hexadecyl (E)-acetyldiazene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadecyl (E)-acetyldiazene-1-carboxylate is an organic compound that belongs to the class of esters It is characterized by the presence of a hexadecyl group attached to an acetyldiazene-1-carboxylate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Hexadecyl (E)-acetyldiazene-1-carboxylate typically involves the esterification of hexadecanol with acetyldiazene-1-carboxylic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification methods to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Hexadecyl (E)-acetyldiazene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Hexadecyl (E)-acetyldiazene-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s amphiphilic nature makes it useful in studying membrane interactions and as a surfactant in biochemical assays.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Hexadecyl (E)-acetyldiazene-1-carboxylate involves its interaction with biological membranes due to its amphiphilic nature. The hexadecyl group interacts with the hydrophobic core of lipid bilayers, while the acetyldiazene-1-carboxylate moiety can engage in hydrogen bonding and electrostatic interactions with polar head groups. This dual interaction can disrupt membrane integrity, leading to various biological effects.
Comparación Con Compuestos Similares
Hexadecyl acetate: Similar in structure but lacks the acetyldiazene moiety.
Cetyl alcohol: Contains a hexadecyl group but is an alcohol rather than an ester.
Hexadecyltrimethylammonium bromide: A quaternary ammonium compound with a hexadecyl group.
Uniqueness: Hexadecyl (E)-acetyldiazene-1-carboxylate is unique due to the presence of both the hexadecyl group and the acetyldiazene-1-carboxylate moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Propiedades
Número CAS |
89761-26-2 |
|---|---|
Fórmula molecular |
C19H36N2O3 |
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
hexadecyl N-acetyliminocarbamate |
InChI |
InChI=1S/C19H36N2O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-19(23)21-20-18(2)22/h3-17H2,1-2H3 |
Clave InChI |
ZGZLPJXCIZCOIV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCOC(=O)N=NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



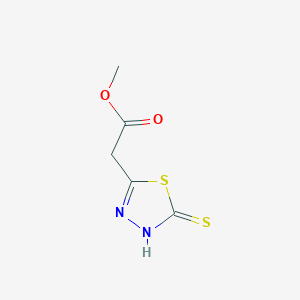
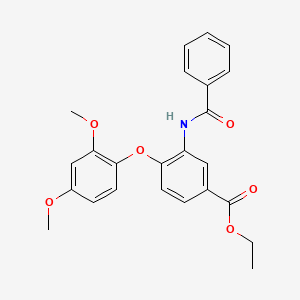
![N-([1,1'-Biphenyl]-2-yl)-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14380769.png)

![N~1~,N~1~,N~2~,N~2~-Tetrakis[(2-nitrophenyl)methyl]ethane-1,2-diamine](/img/structure/B14380785.png)
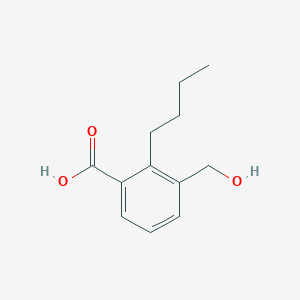
![2-Methyl-5-[(2-methylbut-3-yn-2-yl)oxy]pent-3-yn-2-ol](/img/structure/B14380789.png)

![3-(4-Nitrophenyl)-5-[(4-nitrophenyl)sulfanyl]-1,2,4-oxadiazole](/img/structure/B14380791.png)

![2-{2-[(4-Methoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane](/img/structure/B14380798.png)
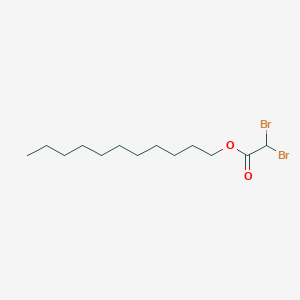
![2-[2-(2-Butanoyl-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14380811.png)
